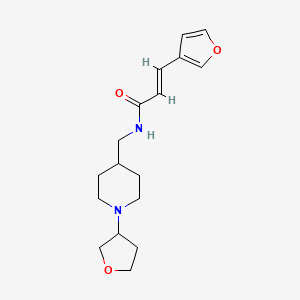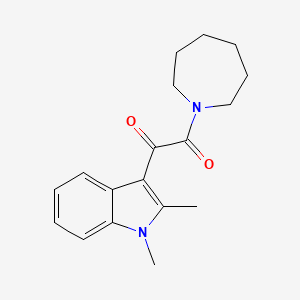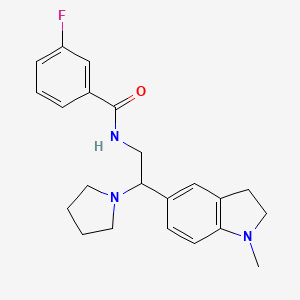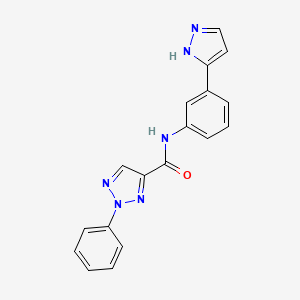![molecular formula C25H28N2O4 B2717864 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one CAS No. 898442-13-2](/img/structure/B2717864.png)
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one” is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenyl group attached to a piperazine ring. They have been subjects of comparative analysis for their potential as ligands for alpha1-adrenergic receptors .
Chemical Reactions Analysis
The compound has shown affinity for alpha1-adrenergic receptors, with most novel compounds showing an affinity in the range from 22 nM to 250 nM . This suggests that it may interact with these receptors in the body, potentially leading to various physiological effects.Aplicaciones Científicas De Investigación
Synthesis and Potential Anticonvulsant Activity
A study by Aytemir, Septioğlu, and Çalış (2010) detailed the synthesis of new 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one derivatives, including compounds similar to the one , as potential anticonvulsant compounds. These compounds were synthesized by reacting substituted piperazine derivatives with kojic acid and formaldehyde, with their structures confirmed using various spectroscopic techniques. The anticonvulsant activities were assessed through maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, identifying specific compounds exhibiting significant activity without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
Genotoxicity and Metabolic Activation
Another study examined the genotoxicity potential of a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, as a candidate for obesity treatment. This research highlighted the importance of metabolic activation in assessing the safety profiles of such compounds, showing a metabolism-dependent increase in genotoxicity, which emphasizes the need for careful consideration of metabolic pathways in drug development processes (Kalgutkar et al., 2007).
Antibacterial and Antimicrobial Properties
Aytemir, Çalış, and Özalp (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives for evaluating potential anticonvulsant and antimicrobial activities. The antimicrobial activities were investigated against various bacteria and fungi, showcasing the versatility of these compounds in potentially addressing a range of microbial threats (Aytemir, Çalış, & Özalp, 2004).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand . This interaction can result in the activation or blockade of these receptors .
Biochemical Pathways
The interaction of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . These pathways are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetic properties of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one include its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound . The compound exhibited an acceptable pharmacokinetic profile in the advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the action of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one are primarily related to its interaction with the alpha1-adrenergic receptors . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Direcciones Futuras
The compound and its derivatives have potential as therapeutic agents due to their affinity for alpha1-adrenergic receptors . Future research could focus on optimizing the structure for increased affinity, studying the compound’s pharmacokinetics, and investigating its potential therapeutic applications.
Propiedades
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19-7-9-20(10-8-19)17-31-25-18-30-21(15-23(25)28)16-26-11-13-27(14-12-26)22-5-3-4-6-24(22)29-2/h3-10,15,18H,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNSSBJVWFPZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile](/img/structure/B2717790.png)
![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2717796.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)

![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)
![5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717803.png)
